Bisphenol A diphosphate

Catalog No.
S762209
CAS No.
181028-79-5
M.F
C15H18O8P2
M. Wt
388.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A diphosphate

CAS Number

181028-79-5

Product Name

Bisphenol A diphosphate

IUPAC Name

[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate

Molecular Formula

C15H18O8P2

Molecular Weight

388.25 g/mol

InChI

InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21)

InChI Key

LAUIXFSZFKWUCT-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O

Carcinogenic Potential of BPA in Medical Research

Summary of the Application: BPA is a synthetic chemical used as a precursor material for the manufacturing of plastics and resins . It has gained attention due to its high chances of human exposure and predisposing individuals at extremely low doses to diseases, including cancer .

Methods of Application: BPA enters the human body via oral, inhaled, and dermal routes as leach-out products . Studies using in vitro cell lines, rodent models, and epidemiological analysis have convincingly shown the increasing susceptibility to cancer at doses below the oral reference dose set by the Environmental Protection Agency for BPA .

Results or Outcomes: BPA exerts its toxicological effects at the genetic and epigenetic levels, influencing various cell signaling pathways .

Adsorption of BPA from Aqueous Solution

Summary of the Application: BPA, as one of the endocrine-disrupting chemicals (EDCs), has a high yield and strong durability and is widely used in the production of epoxy resins and polycarbonate plastics . Improper discharge of wastewater containing BPA can cause irreversible damage to the human endocrine system, such as cancer and impaired fertility .

Methods of Application: Various methods for removing BPA from water have been reported, such as the advanced oxidation process, membrane, biodegradation, and adsorption . In this study, Sycamore leaf biochar (PSAC) was prepared by a two-step phosphoric acid-assisted hydrothermal carbonization combined with a short-time activation method .

Results or Outcomes: The batch adsorption results showed that the adsorption process of PSAC on BPA was best described by the pseudo-second-order kinetic model and Sips isothermal model, with a maximum adsorption capacity of 247.42 mg/g . Furthermore, PSAC demonstrated good reusability by its sustained adsorption capacity of BPA, which remained at 82.6% of the initial adsorption capacity even after four adsorption–desorption cycles .

BPA as an Endocrine Disruptor

Summary of the Application: BPA is an endocrine-disrupting synthetic chemical used to manufacture consumer products such as water bottles, water pipes, and food cans . It is one of the most abundant industrial synthetic chemicals produced globally .

Methods of Application: BPA is a derivative of diphenylmethane containing two hydroxyphenyl groups owing to its structural similarity to synthetic estrogen . Many studies have reported that BPA mimics and competes with estrogen to bind to the estrogen receptors α and β (ERα and ERβ) and modulate estrogen-responsive gene expression .

Results or Outcomes: Many scientific investigations have proposed endocrine disruptors, including BPA, to be included as a hormonal risk factor category . Due to its estrogen-mimicking properties, BPA is considered a key risk factor for endocrine-related conditions .

Degradation of BPA

Summary of the Application: BPA, an endocrine disruptor widely used in industrial production, is found in various environmental sources . This paper provides a comprehensive review of BPA degradation methods .

Methods of Application: Various methods for removing BPA from water have been reported, such as the advanced oxidation process, membrane, biodegradation, and adsorption .

Results or Outcomes: This review highlights the importance of BPA degradation to protect the environment and human health . The paper provides significant insights for researchers and policymakers to develop better approaches for BPA degradation and removal .

Production of Different Resins

Summary of the Application: BPA is used in the production of different resins .

Synthesis of Dental Adhesives

Summary of the Application: BPA is used in the synthesis of dental adhesives .

Bisphenol A diphosphate is a chemical compound with the molecular formula C15H18O8P2 and a molecular weight of 388.25 g/mol. It is primarily known for its application as a flame retardant in various polymeric materials. The compound is synthesized through the reaction of bisphenol A with phosphorus oxychloride and phenol, resulting in a diphosphate structure that enhances its thermal stability and flame-retardant properties .

The synthesis of bisphenol A diphosphate involves several key reactions:

  • Formation: The primary reaction occurs between bisphenol A and phosphorus oxychloride, often in the presence of phenol. This reaction leads to the formation of bisphenol A bis(diphenyl phosphate), which can be further processed to yield bisphenol A diphosphate .
  • Polymerization: Bisphenol A diphosphate can participate in polymerization reactions, contributing to the production of flame-retardant polymers. Its structure allows it to act as a cross-linking agent, enhancing the thermal stability of the resulting materials .
  • Thermal Decomposition: Under high temperatures, bisphenol A diphosphate decomposes to release phosphoric acid and other phosphorus-containing compounds, which act as flame inhibitors during combustion processes .

The synthesis of bisphenol A diphosphate typically follows these steps:

  • Reactants: The reaction requires bisphenol A, phosphorus oxychloride (or phosphoric trichloride), and phenol.
  • Reaction Conditions: The reactants are mixed under controlled conditions, often involving heating to facilitate the reaction.
  • Purification: After synthesis, the product is purified through methods such as distillation or recrystallization to remove unreacted materials and byproducts .

Bisphenol A diphosphate is utilized in several applications:

  • Flame Retardants: It is primarily used as a flame retardant in polymeric materials such as polycarbonate and acrylonitrile-butadiene-styrene blends.
  • Coatings: The compound is also employed in protective coatings that require enhanced thermal stability.
  • Adhesives: Its properties make it suitable for use in high-performance adhesives that need resistance to heat and fire .

Studies have focused on understanding how bisphenol A diphosphate interacts with other chemical substances and biological systems:

  • Flame Inhibition Mechanism: Research indicates that it works effectively in vapor phase flame inhibition by releasing phosphoric acid derivatives during combustion, which helps suppress flames .
  • Compatibility with Polymers: Interaction studies have shown that bisphenol A diphosphate can significantly improve the fire resistance of various polymer blends without compromising their mechanical properties .

Several compounds share structural or functional similarities with bisphenol A diphosphate. Here are some notable examples:

Compound NameStructural FormulaMain Uses
Bisphenol A bis(diphenyl phosphate)C18H18O4PFlame retardant
Tetrabromobisphenol AC15H12Br4O2Flame retardant
Bisphenol FC13H12O2Used in epoxy resins
Bisphenol SC12H10O4SUsed in polycarbonate production

Uniqueness of Bisphenol A Diphosphate

Bisphenol A diphosphate stands out due to its dual functionality as both a flame retardant and a potential endocrine disruptor. Unlike other similar compounds, it combines effective fire suppression capabilities with a relatively lower toxicity profile, making it an attractive option for various industrial applications while raising concerns regarding environmental safety and health impacts .

Physical Description

Liquid; OtherSolid; PelletsLargeCrystals

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 230 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 76 of 230 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 154 of 230 companies with hazard statement code(s):;
H411 (82.47%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (17.53%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

181028-79-5

Dates

Modify: 2024-04-14

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